

# AM8936: Application Notes and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AM8936 is a potent and balanced agonist of the cannabinoid receptor type-1 (CB1).[1][2][3] As a nabilone analog with a C6'-cyano-substituted side chain, it has been identified as a valuable tool for in vivo studies and a potential candidate for further therapeutic development.[2][3] This document provides an overview of the experimental data for AM8936, along with detailed protocols for its characterization in both in vitro and in vivo settings. The information is intended to guide researchers in the effective use of this compound for investigating the endocannabinoid system and its role in various physiological processes, including central nervous system disorders, metabolic conditions, pain, and glaucoma.[1]

## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of **AM8936**, facilitating comparison and experimental design.

Table 1: In Vitro Binding Affinity and Functional Potency of AM8936

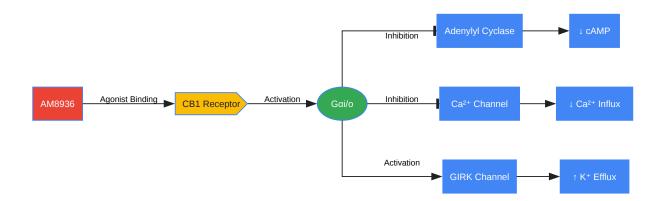


Parameter	Receptor	Value	Reference
Ki	Rat CB1 (rCB1)	0.55 nM	[1]
EC50	Rat CB1 (rCB1)	8.6 nM	[1]
EC50	Human CB1 (hCB1)	1.4 nM	[1]

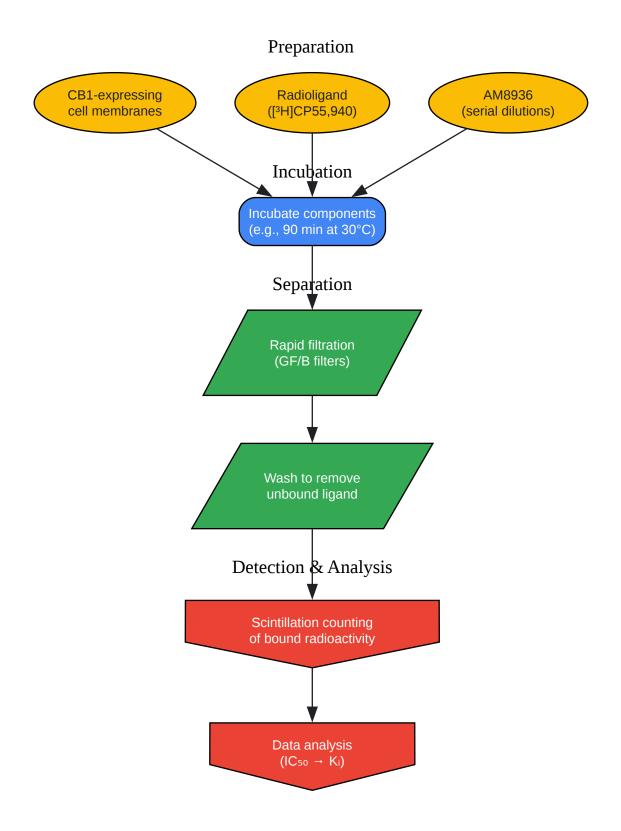
# **Signaling Pathway**

AM8936 acts as an agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). Upon activation, the CB1 receptor primarily couples to the inhibitory G-protein, Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation can lead to the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

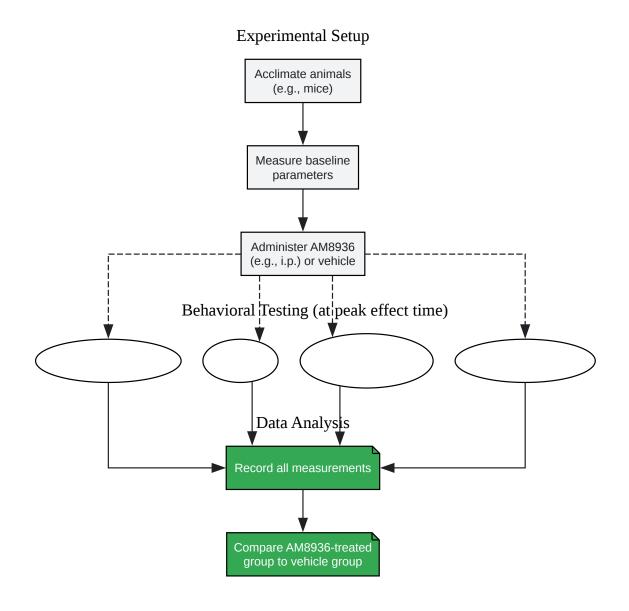












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